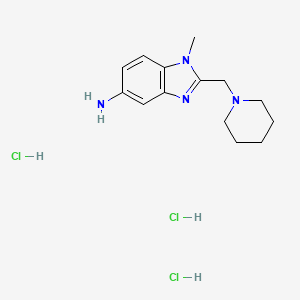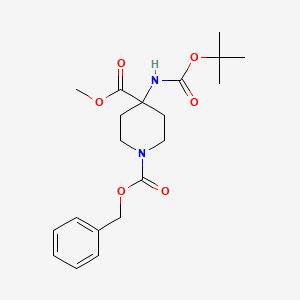
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride
Overview
Description
“1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride” is a chemical compound with the molecular formula C14H23Cl3N4 . It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This compound is a part of many pharmacologically active agents and plays an important role in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves two steps. The first step is the construction of the desired benzene ring containing 1-2 diamino groups. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring and a piperidine ring. Benzimidazole is a bicyclic compound made up of benzene and imidazole. The benzimidazole ring system is a part of the structure of Vitamin B12 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The benzimidazole moiety can undergo various chemical reactions. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Scientific Research Applications
Synthesis and Pharmacological Activity
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride has been part of a range of synthetic efforts aimed at exploring its pharmacological potential. Specifically, derivatives of benzimidazole, a core structure related to this compound, have been synthesized and evaluated for various biological activities. For instance, potent antihypertensive activity was observed with certain benzimidazole derivatives, highlighting their potential in treating hypertension (Sharma, Kohli, & Sharma, 2010). Moreover, compounds with benzimidazole structures have been found to exhibit antiarrhythmic, antiaggregation, hemorheological, and angiotensin-inhibiting activities, suggesting a broad spectrum of potential pharmacological applications (Zhukovskaya et al., 2017).
Chemistry and Material Science
The compound and its derivatives have also been investigated in the context of material science and chemical research. For instance, studies involving tridentate ligands derived from benzimidazole and their reactions with rhenium tricarbonyl complexes have been conducted, paving the way for potential applications in the field of luminescence and material science (Wei et al., 2006).
Antitubercular and Antimicrobial Agents
Derivatives of benzimidazole have been synthesized and tested for their antitubercular activity, demonstrating significant potential as therapeutic agents against tuberculosis (Revathi et al., 2015). Furthermore, the antimicrobial activities of certain benzimidazole derivatives against a variety of pathogenic bacteria and fungi have been reported, underscoring their potential in antimicrobial therapy (Patel et al., 2007).
Cancer Research
In the realm of cancer research, benzimidazole derivatives have been studied for their inhibitory effects on various cancer-related enzymes and processes. For instance, the molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into their potential role in cancer treatment (Karayel, 2021).
Future Directions
Benzimidazole and its derivatives have shown promise in various fields of medicinal chemistry. The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on the development of new synthesis methods and the exploration of the pharmacological potential of benzimidazole derivatives.
Properties
IUPAC Name |
1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.3ClH/c1-17-13-6-5-11(15)9-12(13)16-14(17)10-18-7-3-2-4-8-18;;;/h5-6,9H,2-4,7-8,10,15H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUHIYVDHSOYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCC3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)










